molecular formula C13H14N2O4 B7982209 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B7982209
M. Wt: 262.26 g/mol
InChI Key: XXJTVKHVWIVCFJ-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a trimethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after oxidation of the intermediate pyrazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

    3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrazole ring.

    2-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the trimethoxyphenyl group at a different position on the pyrazole ring.

Uniqueness

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three methoxy groups on the phenyl ring can also affect its solubility and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-5-4-9(12(18-2)13(10)19-3)11-8(7-16)6-14-15-11/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJTVKHVWIVCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C=NN2)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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